molecular formula C18H16BrN3O3S B12149779 N-(4-bromophenyl)-2-{(2E)-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide

N-(4-bromophenyl)-2-{(2E)-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide

Cat. No.: B12149779
M. Wt: 434.3 g/mol
InChI Key: ULCVYRHHYBTAAE-UHFFFAOYSA-N
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Description

“N-(4-bromophenyl)-2-{(2E)-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide” is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromophenyl group and a methoxyphenyl group in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-bromophenyl)-2-{(2E)-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide” typically involves the following steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-halo acid or its derivative under basic conditions.

    Introduction of the Bromophenyl Group: This step involves the bromination of the phenyl ring using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Formation of the Imino Group: The imino group can be introduced by reacting the intermediate with an appropriate amine or imine precursor.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the imino group, converting it to an amine.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new thiazolidinone derivatives with potential biological activities.

Biology

In biological research, thiazolidinone derivatives are studied for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of the bromophenyl and methoxyphenyl groups may enhance these activities.

Medicine

Potential applications in medicine include the development of new drugs targeting specific enzymes or receptors. Thiazolidinones have been investigated for their potential as antidiabetic agents, anti-inflammatory drugs, and anticancer therapies.

Industry

In the industrial sector, such compounds may be used in the development of new materials, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of “N-(4-bromophenyl)-2-{(2E)-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide” would depend on its specific biological target. Generally, thiazolidinones exert their effects by interacting with enzymes or receptors, leading to the modulation of biochemical pathways. The bromophenyl and methoxyphenyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Thiazolidinones: A broader class with diverse biological activities.

    Phenylthiazoles: Compounds with similar structural motifs and biological activities.

Uniqueness

The unique combination of the bromophenyl and methoxyphenyl groups in “N-(4-bromophenyl)-2-{(2E)-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide” may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H16BrN3O3S

Molecular Weight

434.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[2-(2-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetamide

InChI

InChI=1S/C18H16BrN3O3S/c1-25-14-5-3-2-4-13(14)21-18-22-17(24)15(26-18)10-16(23)20-12-8-6-11(19)7-9-12/h2-9,15H,10H2,1H3,(H,20,23)(H,21,22,24)

InChI Key

ULCVYRHHYBTAAE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N=C2NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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